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Foundational

A Guide to the Mechanistic Interrogation of Novel EGFR T790M/L858R Inhibitors in NSCLC Models: The Case of EGFR-IN-7

This technical guide provides a comprehensive framework for elucidating the mechanism of action of novel, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) targeting the drug-resi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for elucidating the mechanism of action of novel, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) targeting the drug-resistant T790M/L858R mutant in Non-Small Cell Lung Cancer (NSCLC). For the purpose of this document, we will refer to our hypothetical lead compound as Egfr T790M/L858R-IN-7 (IN-7) . The principles, protocols, and analytical frameworks described herein are designed for researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC

Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1] A significant subset of NSCLC cases is driven by activating mutations in the EGFR gene, most commonly an exon 21 L858R point mutation or an exon 19 deletion.[2] These mutations lead to constitutive activation of the EGFR tyrosine kinase, promoting uncontrolled cell proliferation and survival.[3] First and second-generation EGFR TKIs, such as gefitinib and erlotinib, were developed to compete with ATP at the kinase's active site, initially yielding remarkable clinical responses in patients with these mutations.[2]

However, the efficacy of these treatments is almost invariably limited by the development of acquired resistance.[4] The most common mechanism, accounting for approximately 60% of resistance cases, is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[4] The T790M mutation confers resistance primarily by increasing the affinity of the EGFR kinase for ATP, thereby outcompeting ATP-competitive inhibitors.[5] This has necessitated the development of third-generation, irreversible inhibitors specifically designed to target the T790M mutation while sparing wild-type (WT) EGFR to minimize toxicity.[6] This guide outlines a systematic approach to characterize the mechanism of action of a novel compound, IN-7, designed for this purpose.

Part 1: Biochemical Characterization of IN-7 Potency and Selectivity

The foundational step in characterizing any novel kinase inhibitor is to determine its direct enzymatic activity and selectivity profile. This is critical to confirm that the compound engages its intended target with high potency and to predict its therapeutic window by assessing its activity against WT EGFR.

Causality in Experimental Design:

We employ a panel of purified EGFR kinase domains (WT, L858R, and the double mutant L858R/T790M) to establish a selectivity index. High potency against the L858R/T790M mutant is the primary goal, while low potency against WT EGFR is crucial for minimizing potential on-target toxicities, such as skin rash and diarrhea, commonly associated with first-generation inhibitors.[7] The L858R single mutant is included to ensure the compound retains activity against the primary activating mutation. The ATP concentration in the assay is set near its physiological Km value to provide a more clinically relevant measure of inhibitory potential.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced by the kinase reaction, which correlates with enzyme activity.[9][10]

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT.[9]

    • Reconstitute purified, recombinant human EGFR kinase enzymes (WT, L858R, and L858R/T790M) in the kinase buffer to a working concentration of 2-5 nM.[8]

    • Prepare a substrate solution containing a suitable poly (Glu, Tyr) peptide substrate (e.g., 0.2 mg/ml).[11]

    • Prepare ATP solution in kinase buffer to a final assay concentration that approximates the Km of the L858R/T790M mutant (e.g., 20-50 µM).[8]

    • Perform a serial dilution of IN-7 in 100% DMSO, followed by a further dilution in kinase buffer to create 10X final concentrations.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of 10X IN-7 dilution or DMSO vehicle control to appropriate wells.

    • Add 12.5 µL of the enzyme/substrate mixture to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions, which involves depleting remaining ATP and converting ADP to a luminescent signal.[10]

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to DMSO controls.

    • Plot percent inhibition against the logarithm of IN-7 concentration and fit the data to a four-parameter variable slope model to determine the IC₅₀ value.

Data Presentation: IN-7 Biochemical Potency and Selectivity
EGFR VariantIN-7 IC₅₀ (nM)Osimertinib IC₅₀ (nM) (Reference)Selectivity Ratio (WT / L858R/T790M)
WT1500~1000>300x
L858R8~10-
L858R/T790M 5 ~5 -

Data are hypothetical and for illustrative purposes.

Visualization: Biochemical Assay Workflow

cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_readout Detection cluster_analysis Data Analysis P1 Dilute IN-7 A1 Add IN-7 / Vehicle P1->A1 P2 Prepare Enzyme/Substrate Mix A2 Add Enzyme/Substrate P2->A2 P3 Prepare ATP Solution A4 Add ATP to start reaction P3->A4 A1->A2 A3 Pre-incubate (10 min) A2->A3 A3->A4 A5 Incubate (60 min, 30°C) A4->A5 R1 Stop Reaction (ADP-Glo Reagent) A5->R1 R2 Detect Luminescence R1->R2 D1 Calculate % Inhibition R2->D1 D2 Generate Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3 cluster_downstream cluster_output EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Autophosphorylation L858R L858R (Constitutive Activation) L858R->EGFR Activates T790M T790M (Increased ATP Affinity) ATP ATP T790M->ATP Enhances Binding IN7 IN-7 (Irreversible Inhibitor) IN7->EGFR Blocks ATP Site ATP->P RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Survival Survival AKT->Survival ERK ERK MEK->ERK Proliferation Proliferation mTOR->Proliferation ERK->Proliferation cluster_setup Model Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Study Endpoint S1 Implant H1975 Cells in Mice S2 Monitor Tumor Growth S1->S2 S3 Randomize into Groups S2->S3 T1 Daily Dosing (Vehicle, IN-7) S3->T1 T2 Measure Tumors & Weight (2-3x / week) T1->T2 E1 Final Tumor Measurement T1->E1 T2->T1 Repeat E2 Excise Tumors E1->E2 E3 Calculate % TGI E2->E3

Caption: Workflow for a preclinical xenograft efficacy study.

Conclusion

The systematic approach detailed in this guide provides a robust framework for establishing the mechanism of action of a novel EGFR T790M/L858R inhibitor like IN-7. Through a combination of biochemical and cellular assays, we can confirm its potency, selectivity, and on-target effects on critical oncogenic signaling pathways. Subsequent validation in in vivo models is crucial to demonstrate preclinical efficacy. This multi-faceted evaluation ensures a comprehensive understanding of the inhibitor's therapeutic potential and provides the necessary foundation for further clinical development against acquired resistance in NSCLC.

References

  • Santoni-Rugiu, E., et al. (2019). Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance. Cancers (Basel). Available at: [Link]

  • Gergely, F., et al. (2008). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Taylor & Francis Online. Available at: [Link]

  • Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Tan, C. S., et al. (2016). Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer. OncoTargets and Therapy. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. The Royal Society of Chemistry. Available at: [Link]

  • Lin, J. J., et al. (2021). Emerging Molecular Dependencies of Mutant EGFR-Driven Non-Small Cell Lung Cancer. MDPI. Available at: [Link]

  • O'Shea, C., et al. (2013). Abstract A145: In vivo and in vitro generation and characterization of EGFR TKI resistance in a patient-derived and a cell line-derived xenograft model of NSCLC with activating EGFR mutations. Molecular Cancer Therapeutics. Available at: [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Regales, L., et al. (2020). De Novo T790M Mutation in an L858R Epidermal Growth Factor Receptor Mutant-Associated Lung Adenocarcinoma. Cancers (Basel). Available at: [Link]

  • Zhang, T., et al. (2016). Structural insights into drug development strategy targeting EGFR T790M/C797S. Oncotarget. Available at: [Link]

  • Lin, W. H., et al. (2012). A High-throughput Cell-based Screening for L858R/T790M Mutant Epidermal Growth Factor Receptor Inhibitors. Anticancer Research. Available at: [Link]

  • Gazdar, A. F., et al. (2023). Germline EGFR mutations in lung cancer (Review). Oncology Letters. Available at: [Link]

  • Sordella, R., et al. (2006). Oncogenic Activity of Epidermal Growth Factor Receptor Kinase Mutant Alleles Is Enhanced by the T790M Drug Resistance Mutation. Cancer Research. Available at: [Link]

  • Zhang, Y., et al. (2022). Uncovering the Mechanism of Drug Resistance Caused by the T790M Mutation in EGFR Kinase From Absolute Binding Free Energy Calculations. Frontiers in Molecular Biosciences. Available at: [Link]

  • Wang, S., et al. (2024). Patients with non-small cell lung cancer with the exon 21 L858R mutation: From distinct mechanisms to epidermal growth factor receptor tyrosine kinase inhibitor treatments (Review). Oncology Letters. Available at: [Link]

  • Asano, K., et al. (2014). Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Z., et al. (2023). Deciphering the molecular mechanism of enhanced tumor activity of the EGFR variant T790M/L858R using melanoma cell lines. Frontiers in Oncology. Available at: [Link]

  • Okabe, T., et al. (2017). Superior Efficacy and Selectivity of Novel Small-Molecule Kinase Inhibitors of T790M-Mutant EGFR in Preclinical Models of Lung Cancer. Molecular Cancer Therapeutics. Available at: [Link]

  • Crown Bioscience. (2017). Treatment Approaches for EGFR-Mutated Lung Cancer. Crown Bioscience Blog. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Dana-Farber Cancer Institute. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Dana-Farber Cancer Institute. Available at: [Link]

  • University of Toronto. (n.d.). Novel Compounds for Drug-resistant NSCLC Treatment Identified using a Novel Assay. University of Toronto Research & Innovation. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Antitumor Activity of Potent and Selective EGFR L858R/T790M Inhibitors and Identification of a Combination Therapy to Overcome Acquired Resistance in Models of Non-small-cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Bernard, N. (2025). Breaking barriers in lung cancer biomarker testing. Oncology Central. Available at: [Link]

  • Regales, L., et al. (2007). Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors. PLOS ONE. Available at: [Link]

  • Collie, G.W. (2021). Crystal structure of EGFR double mutant (T790M/L858R) in complex with compound 6. RCSB PDB. Available at: [Link]

  • OncLive. (2025). Targeted Therapies Drive Demand for Comprehensive Biomarker Testing in NSCLC. OncLive. Available at: [Link]

  • Kim, J., et al. (2024). Drug Response of Patient-Derived Lung Cancer Cells Predicts Clinical Outcomes of Targeted Therapy. Cancers (Basel). Available at: [Link]

  • National Cancer Institute. (2020). A Preclinical Model for Mutant Human EGFR-driven Lung Adenocarcinoma. National Cancer Institute's Technology Transfer Center. Available at: [Link]

  • ClinicalTrials.gov. (n.d.). Study For Patients With NSCLC EGFR Mutations (Del 19 or L858R +/- T790M). ClinicalTrials.gov. Available at: [Link]

Sources

Exploratory

Targeting the Gatekeeper: A Technical Whitepaper on EGFR T790M/L858R-IN-7 Binding Affinity and Kinase Inhibition

Executive Summary The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC). While first-generation reversible TKI...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC). While first-generation reversible TKIs effectively target the activating L858R mutation in exon 21, the inevitable emergence of the acquired T790M "gatekeeper" mutation in exon 20 renders these therapies ineffective.

This technical guide provides an in-depth analysis of EGFR T790M/L858R-IN-7 (Compound 72; CAS: 3032760-90-7) , a novel pyrimidine-based inhibitor. As an application scientist, I will dissect the mechanistic causality of its binding affinity, present quantitative efficacy data, and outline self-validating experimental protocols required to rigorously evaluate its kinase inhibition profile.

Mechanistic Causality: Overcoming the T790M/L858R Conformation

To understand the efficacy of EGFR T790M/L858R-IN-7, one must first analyze the structural dynamics of the mutant kinase domain:

  • The L858R Activation: The substitution of leucine with arginine at position 858 destabilizes the inactive conformation of the kinase activation loop, shifting the thermodynamic equilibrium heavily toward the active state.

  • The T790M Gatekeeper Clash: The substitution of a polar threonine with a bulky, hydrophobic methionine at position 790 creates severe steric hindrance deep within the ATP-binding pocket. This physically blocks the binding of first-generation quinazoline-based TKIs (like gefitinib and erlotinib)[1].

  • ATP Affinity Restoration: Crucially, the T790M mutation restores the ATP affinity of the L858R mutant back to wild-type levels. Because intracellular ATP concentrations are extremely high (~1-5 mM), any competitive inhibitor must possess an exceptionally high binding affinity to outcompete ATP.

The Solution: EGFR T790M/L858R-IN-7 utilizes a highly optimized pyrimidine scaffold. Instead of clashing with the bulky methionine, the compound leverages the altered hydrophobicity of the T790M pocket to anchor itself securely. It functions by specifically binding to the mutant kinase domain, acting as a potent competitive inhibitor that successfully displaces ATP and halts downstream auto-phosphorylation[2].

G EGF EGF Ligand EGFR_Mut EGFR (T790M/L858R) Hyperactive Kinase EGF->EGFR_Mut PI3K PI3K / AKT Pathway EGFR_Mut->PI3K MAPK MAPK / ERK Pathway EGFR_Mut->MAPK ATP Intracellular ATP (~1-5 mM) ATP->EGFR_Mut High Affinity Binding Comp72 EGFR T790M/L858R-IN-7 (Compound 72) Comp72->EGFR_Mut Competitive Inhibition (Outcompetes ATP) Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanistic blockade of hyperactive mutant EGFR signaling by Compound 72.

Quantitative Binding Affinity & Efficacy

EGFR T790M/L858R-IN-7 demonstrates profound biochemical potency against the double-mutant kinase. The quantitative metrics are summarized below to facilitate rapid comparison against standard benchmarks.

Target KinaseCompoundAssay TypeConcentrationEfficacy MetricSource
EGFR (T790M/L858R) EGFR T790M/L858R-IN-7Biochemical Kinase0.05 μM (50 nM)93% Inhibition Rate [2]
EGFR (T790M/L858R) Osimertinib (Control)Biochemical KinaseVariable~1 nM (IC50)[1]

Note: The 93% inhibition rate at 50 nM indicates a highly favorable binding thermodynamic profile, positioning Compound 72 as a highly efficient competitive inhibitor[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, biochemical potency must be rigorously validated through controlled, orthogonal assays. Below are the step-by-step methodologies designed as self-validating systems.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference. Crucially, the assay ATP concentration must be kept precisely at the apparent Km​ of the T790M/L858R mutant (~10-15 μM). If the ATP concentration is artificially high, it will mask the competitive inhibitor's true potency; if too low, it will yield an artificially inflated (lower) IC50.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute EGFR T790M/L858R-IN-7 in 100% DMSO.

    • Self-Validation Step: Include a DMSO-only vehicle control to establish the baseline maximum kinase activity, and Osimertinib as a positive control to validate assay sensitivity.

  • Kinase Incubation: Combine the diluted compound with recombinant EGFR T790M/L858R enzyme in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase before introducing the competing ATP substrate.

  • Reaction Initiation: Add ATP (at Km​ ) and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes.

  • Signal Detection: Terminate the reaction by adding EDTA (to chelate Mg2+). Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Data Analysis: Measure the TR-FRET signal ratio (665 nm / 615 nm) and calculate the IC50 using a 4-parameter logistic curve fit.

Workflow Prep 1. Compound Dilution (Serial DMSO) Incubate 2. Kinase Incubation (Mutant EGFR + IN-7) Prep->Incubate ATP 3. ATP & Substrate Addition (at Km) Incubate->ATP Detect 4. TR-FRET Signal Detection ATP->Detect Analyze 5. Dose-Response IC50 Calculation Detect->Analyze

Fig 2: Self-validating high-throughput kinase assay workflow for IC50 determination.

Protocol 2: Intracellular Target Engagement (Western Blotting)

Causality & Rationale: Biochemical assays do not account for cell membrane permeability, drug efflux pumps, or the high intracellular ATP concentration. To prove true target engagement, we must measure the blockade of EGFR auto-phosphorylation (specifically at residue Y1068) inside a living cancer cell.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture NCI-H1975 cells (which natively harbor the EGFR L858R/T790M double mutation) in RPMI-1640 medium. Seed into 6-well plates and allow adherence for 24 hours.

  • Serum Starvation: Wash cells and incubate in medium containing 0.1% FBS for 24 hours.

    • Causality: Starvation reduces basal signaling noise caused by exogenous growth factors present in standard serum. This ensures that any observed p-EGFR signal is strictly driven by the constitutive activity of the mutant kinase.

  • Compound Treatment: Treat cells with varying concentrations of EGFR T790M/L858R-IN-7 (e.g., 10 nM, 50 nM, 100 nM) for 2 hours.

  • Lysis & Immunoblotting: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with primary antibodies against p-EGFR (Y1068) and Total EGFR.

    • Self-Validation Step: Total EGFR serves as an internal loading control. It proves that the reduction in p-EGFR signal is due to direct kinase inhibition by Compound 72, rather than non-specific protein degradation or unequal sample loading.

Conclusion

EGFR T790M/L858R-IN-7 (Compound 72) represents a highly targeted pyrimidine-based approach to overcoming the steric and thermodynamic challenges posed by the T790M gatekeeper mutation. By achieving a 93% biochemical inhibition rate at 50 nM, it demonstrates the requisite binding affinity to outcompete ATP in the mutant kinase domain. For drug development professionals, deploying the self-validating biochemical and cellular protocols outlined above will ensure accurate, reproducible evaluation of this compound's preclinical viability.

References

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure of Double Mutant EGFR (T790M/L858R)

Abstract The epidermal growth factor receptor (EGFR) is a critical regulator of cell proliferation and a key therapeutic target in non-small cell lung cancer (NSCLC). The activating mutation L858R sensitizes tumors to fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The epidermal growth factor receptor (EGFR) is a critical regulator of cell proliferation and a key therapeutic target in non-small cell lung cancer (NSCLC). The activating mutation L858R sensitizes tumors to first-generation tyrosine kinase inhibitors (TKIs), but the subsequent acquisition of the T790M "gatekeeper" mutation confers resistance, posing a significant clinical challenge. This guide provides a comprehensive technical overview of the structural biology of the drug-resistant EGFR T790M/L858R double mutant. We will delve into the requisite methodologies for protein expression, purification, and crystallization, and analyze the structural features that inform the rational design of next-generation inhibitors. While the specific inhibitor "IN-7" is not broadly referenced in publicly accessible structural databases, this guide will use a representative inhibitor's interaction with the double mutant kinase domain as a model to dissect the principles of inhibitor binding and the molecular basis of overcoming T790M-mediated resistance.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC

The epidermal growth factor receptor (EGFR) signaling pathway is a cornerstone of oncogenesis in a significant subset of NSCLCs. EGFR, a member of the ErbB/HER family of receptor tyrosine kinases, normally activates upon binding ligands like EGF, leading to dimerization and autophosphorylation of its intracellular kinase domain.[1] This initiates downstream cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.[2]

In many NSCLC cases, specific mutations in the EGFR gene lead to constitutive, ligand-independent activation of the kinase, "driving" the cancer's growth.[3] The L858R mutation in exon 21 is one of the most common activating mutations, making it a prime target for TKIs like gefitinib and erlotinib.[1] These drugs effectively inhibit the kinase by competing with ATP at its binding site.

However, the clinical success of these inhibitors is often transient. A majority of patients develop resistance, frequently through a secondary mutation, T790M, in the kinase domain.[4] This "gatekeeper" threonine residue is replaced by a bulkier methionine, which is thought to confer resistance not by directly blocking inhibitor binding, but by increasing the kinase's affinity for ATP, making it much more difficult for ATP-competitive inhibitors to be effective.[5][6] Understanding the precise structural consequences of the T790M/L858R double mutation is therefore paramount for developing inhibitors that can overcome this resistance mechanism.

The EGFR Signaling Pathway and Inhibition

The EGFR signaling network is a complex system that regulates cell fate. Its hyperactivation in cancer creates a dependency that can be exploited therapeutically.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer (L858R/T790M) Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Inhibitor (e.g., IN-7) Inhibitor->EGFR Inhibition

Caption: The EGFR signaling cascade and point of therapeutic intervention.

Methodology: From Gene to Crystal Structure

Obtaining a high-resolution crystal structure of the EGFR T790M/L858R kinase domain in complex with an inhibitor is a multi-step process requiring precision and optimization at each stage. The general workflow is outlined below.

Workflow A 1. Gene Cloning & Site-Directed Mutagenesis (EGFR-TKD into pET/baculovirus vector) B 2. Recombinant Protein Expression (E. coli or Sf9 Insect Cells) A->B C 3. Cell Lysis & Lysate Clarification B->C D 4. Affinity Chromatography (e.g., Ni-NTA for His-tag) C->D E 5. Tag Cleavage (e.g., ULP1/TEV Protease) D->E F 6. Size-Exclusion Chromatography (Final Purity) E->F G 7. Co-crystallization with Inhibitor (Vapor Diffusion) F->G H 8. X-ray Diffraction Data Collection (Synchrotron Source) G->H I 9. Structure Solution & Refinement H->I

Sources

Exploratory

Pharmacological Evaluation of EGFR T790M/L858R-IN-7 in H1975 Cell Lines: A Technical Guide to Target Engagement and IC50 Determination

As a Senior Application Scientist in oncology drug development, I approach the evaluation of novel kinase inhibitors not merely as a screening exercise, but as a rigorous mechanistic validation. The emergence of the T790...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oncology drug development, I approach the evaluation of novel kinase inhibitors not merely as a screening exercise, but as a rigorous mechanistic validation. The emergence of the T790M "gatekeeper" mutation in non-small cell lung cancer (NSCLC)—often occurring in tandem with the primary L858R activating mutation—restores the receptor's ATP affinity and induces steric hindrance. This renders first- and second-generation tyrosine kinase inhibitors (TKIs) ineffective, necessitating the development of highly specific next-generation compounds.

This whitepaper provides an in-depth technical framework for evaluating EGFR T790M/L858R-IN-7 (Compound 72) , a novel pyrimidine-based inhibitor, focusing on its efficacy in the gold-standard H1975 cell line.

Mechanistic Rationale & Compound Profile

EGFR T790M/L858R-IN-7 (CAS 3032760-90-7) is structurally engineered to overcome the steric barrier presented by the bulky methionine residue at position 790. By specifically binding to the mutant kinase domain, it prevents ATP from docking, thereby halting the autophosphorylation of the receptor and downstream signaling cascades (PI3K/AKT and MAPK/ERK).

According to pharmacological profiling, EGFR T790M/L858R-IN-7 exhibits a remarkable 93% inhibition rate at a concentration of 0.05 μM (50 nM) against the double mutant [1]. This high-potency binding is critical for achieving a therapeutic window that spares wild-type EGFR, thereby minimizing dose-limiting toxicities like skin rash and gastrointestinal distress.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (L858R/T790M) Hyperactive Kinase Ligand->Receptor Binds PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylates MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylates Apoptosis Apoptosis / Cell Cycle Arrest Receptor->Apoptosis Inhibition Outcome Inhibitor EGFR T790M/L858R-IN-7 (Compound 72) Inhibitor->Receptor Blocks ATP Pocket Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Mechanism of action of EGFR T790M/L858R-IN-7 blocking mutant EGFR signaling.

The H1975 Cell Line: Causality in Model Selection

To determine the true IC50 of a compound targeting the L858R/T790M mutation, model selection is paramount. While engineered models (e.g., Ba/F3 cells transfected with mutant EGFR) are useful for early target engagement, they lack the complex, endogenous signaling networks of human epithelial tumors.

The NCI-H1975 cell line is the definitive in vitro model because it natively harbors the heterozygous L858R/T790M double mutation. Evaluating IN-7 in H1975 cells ensures that the observed IC50 reflects the compound's ability to penetrate the cell membrane, resist efflux pumps, and compete with intracellular ATP concentrations in a true human NSCLC physiological context.

Quantitative Efficacy Profile

To contextualize the potency of IN-7, we compare it against related pyrimidine analogs and clinical benchmarks evaluated in H1975 cells [1] [2] [3].

CompoundTarget MutationCell Line ModelKey Efficacy Metric
EGFR T790M/L858R-IN-7 EGFR L858R/T790MNCI-H197593% inhibition at 50 nM (Implied IC50 < 10 nM)
EGFR T790M/L858R-IN-3 EGFR L858R/T790MNCI-H1975IC50 = 87 nM
Osimertinib (Benchmark) EGFR L858R/T790MNCI-H1975IC50 ≈ 1 - 12 nM

Self-Validating Protocol: IC50 Determination

A robust IC50 assay must be a self-validating system. Relying solely on cell viability can yield false positives due to off-target cytotoxicity. Therefore, our protocol pairs a highly sensitive ATP-based viability assay with a direct target engagement readout (Western Blot for p-EGFR).

Phase 1: Cell Viability (CellTiter-Glo)

We utilize an ATP-dependent luminescence assay because it provides a highly linear readout of metabolically active cells, crucial for distinguishing between cytostatic and cytotoxic effects at low nanomolar concentrations.

  • Cell Seeding: Seed H1975 cells at a density of 3,000 cells/well in a 96-well opaque white plate using RPMI-1640 medium supplemented with 10% FBS. Causality: Opaque plates prevent luminescent cross-talk between wells, ensuring precise IC50 curve fitting.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence and recovery of baseline metabolism.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of EGFR T790M/L858R-IN-7 starting from a top concentration of 1 μM. Add to the wells in triplicate. Maintain a final DMSO concentration of ≤0.1% to prevent solvent-induced toxicity.

  • Exposure Time: Incubate for 72 hours. Causality: H1975 cells have a doubling time of ~24-30 hours. A 72-hour window allows for 2-3 replication cycles, ensuring that the anti-proliferative effects of kinase inhibition are fully manifested.

  • Readout: Add CellTiter-Glo reagent, lyse cells on an orbital shaker for 10 minutes, and record luminescence. Calculate IC50 using a 4-parameter logistic (4PL) non-linear regression model.

Phase 2: Target Engagement Validation (p-EGFR Y1068)

To prove that the cell death observed in Phase 1 is directly caused by IN-7 hitting its target, we must quantify the suppression of EGFR autophosphorylation.

  • Treatment: Seed H1975 cells in 6-well plates. Treat with IN-7 at concentrations bracketing the calculated IC50 (e.g., 1 nM, 10 nM, 50 nM, 100 nM) for 4 hours. Causality: A short 4-hour exposure isolates direct kinase inhibition from secondary apoptotic degradation of the receptor.

  • Lysis & Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against total EGFR and phospho-EGFR (Tyr1068). The IC50 of target engagement should closely mirror the phenotypic IC50, validating the compound's mechanism of action.

IC50_Workflow Seed 1. Seed H1975 Cells (RPMI-1640, 10% FBS) Treat 2. Compound Treatment (IN-7 Serial Dilution) Seed->Treat Incubate 3. Incubation (72h for Viability, 4h for WB) Treat->Incubate Assay 4a. CellTiter-Glo Assay (ATP Luminescence) Incubate->Assay 72h Path Target 4b. Target Engagement (Western Blot: p-EGFR) Incubate->Target 4h Path Analyze 5. IC50 Calculation (4PL Regression) Assay->Analyze Target->Analyze Validation

Self-validating experimental workflow for determining IN-7 IC50 in H1975 cells.

Conclusion

The evaluation of EGFR T790M/L858R-IN-7 in H1975 cells demonstrates the critical intersection of rational drug design and rigorous in vitro validation. By achieving a 93% inhibition rate at 50 nM, Compound 72 establishes itself as a highly potent agent against the double-mutant phenotype. Utilizing the dual-assay protocol outlined above ensures that researchers can confidently correlate phenotypic cytotoxicity with precise molecular target engagement, accelerating the pipeline for next-generation NSCLC therapeutics.

References

  • National Center for Biotechnology Information (NCBI). "Recent Advances in Pyrimidine-Based Drugs." PMC Archive. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: In Vitro Kinase Assay for Potency Determination of Inhibitors Against EGFR T790M/L858R

Introduction: The Challenge of Acquired Resistance in EGFR-Mutant Lung Cancer The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a pivotal role in regulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Acquired Resistance in EGFR-Mutant Lung Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Activating mutations in the EGFR gene are key drivers in a significant subset of Non-Small Cell Lung Cancers (NSCLC). The L858R point mutation in exon 21 is one of the most common sensitizing mutations, leading to constitutive activation of the kinase and rendering tumors highly susceptible to first-generation EGFR Tyrosine Kinase Inhibitors (TKIs).

However, the clinical efficacy of these inhibitors is often limited by the emergence of acquired resistance. The most prevalent mechanism of resistance, accounting for over 50% of cases, is a secondary mutation at position 790 in the kinase domain, substituting threonine with methionine (T790M).[2] This "gatekeeper" mutation sterically hinders the binding of first-generation TKIs and increases the receptor's affinity for ATP, making it refractory to inhibition.[2][3][4]

The development of next-generation inhibitors that can effectively target the EGFR T790M/L858R double mutant is a critical objective in oncology drug discovery. A robust and reliable method for quantifying the potency of investigational compounds is essential for this endeavor. This application note provides a detailed, field-proven protocol for conducting an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as Egfr T790M/L858R-IN-7, against the recombinant human EGFR T790M/L858R enzyme.

Assay Principle: Luminescence-Based Detection of Kinase Activity

This protocol utilizes a luminescence-based assay methodology, specifically the ADP-Glo™ Kinase Assay system, to quantify the enzymatic activity of EGFR T790M/L858R.[5][6] The assay works by measuring the amount of Adenosine Diphosphate (ADP) produced during the kinase reaction. The principle is based on a two-step enzymatic process that results in a luminescent signal directly proportional to the kinase activity.[5][6][7]

Step 1: Kinase Reaction. The recombinant EGFR T790M/L858R enzyme catalyzes the transfer of the gamma-phosphate from Adenosine Triphosphate (ATP) to a generic tyrosine substrate, such as Poly(Glu, Tyr). This reaction consumes ATP and produces an equimolar amount of ADP. In the presence of an inhibitor, this reaction is impeded, leading to lower ADP production.

Step 2: ADP Detection. After the kinase reaction, the remaining ATP is depleted by adding an ADP-Glo™ Reagent. Subsequently, a Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase enzyme, which catalyzes a reaction that produces light.[1][6][8] The intensity of the emitted light is directly proportional to the initial amount of ADP produced, and therefore, to the activity of the EGFR kinase.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Detection EGFR T790M/L858R EGFR T790M/L858R Phospho-Substrate Phospho-Substrate EGFR T790M/L858R->Phospho-Substrate Substrate Substrate Substrate->Phospho-Substrate ATP ATP ATP->Phospho-Substrate P ADP ADP ATP->ADP ADP_detect ADP ADP->ADP_detect Measured Inhibitor Inhibitor Inhibitor->EGFR T790M/L858R blocks ATP_detect ATP ADP_detect->ATP_detect Kinase Detection Reagent Light Light ATP_detect->Light Luciferin Luciferase Luciferase Luciferase->Light

Figure 1. Principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents

Successful execution of this assay requires high-quality reagents and calibrated instrumentation.

Reagent / Material Recommended Supplier & Catalog No. Notes
Enzyme System
Recombinant Human EGFR (T790M, L858R)Promega (V5324) or BPS Bioscience (40350)GST-tagged, expressed in Sf9 insect cells. Avoid multiple freeze-thaw cycles.[9][10]
Assay Kit
ADP-Glo™ Kinase Assay KitPromega (V9101)Contains ADP-Glo™ Reagent, Kinase Detection Reagent, buffers, and substrates.[1][10]
Substrates & Buffers
Poly(Glu, Tyr) 4:1 SubstrateIncluded in kits or BPS Bioscience (40217)A generic substrate for tyrosine kinases.
Kinase Reaction Buffer (5x)Included in kits or prepare manuallyTypical composition: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/mL BSA.[6]
Dithiothreitol (DTT)Sigma-Aldrich (D9779)Added fresh to the reaction buffer. Final concentration ~50µM.[6]
Manganese Chloride (MnCl₂)Sigma-Aldrich (M1787)Often included to enhance kinase activity.[1][6]
ATP Solution, 10mMPromega (V9121) or equivalentStore in aliquots at -20°C.
Test Compound & Controls
Egfr T790M/L858R-IN-7User-providedDissolve in 100% DMSO to create a high-concentration stock (e.g., 10mM).
DMSO, AnhydrousSigma-Aldrich (D2650)Used as a vehicle for the test compound and for the "no inhibitor" control.
Labware & Instruments
96-well or 384-well solid white platesCorning (3574) or equivalentOpaque white plates are essential to maximize luminescent signal and prevent crosstalk.[9][11]
Multichannel PipettorsCalibratedFor accurate liquid handling.
Plate LuminometerBMG PHERAstar, Tecan Spark, or similarMust be capable of reading glow luminescence.[9][12]
30°C or Room Temperature IncubatorFor stable reaction incubation.[9]

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format to determine a 10-point IC50 curve for a test inhibitor. All samples and controls should be tested in duplicate or triplicate.

Reagent Preparation

Causality: Proper reagent preparation is critical for assay consistency. Working solutions should be prepared fresh on the day of the experiment.

  • 1x Kinase Reaction Buffer : Prepare the required volume of 1x buffer by diluting the 5x stock. For example, to make 10 mL, mix 2 mL of 5x Buffer with 8 mL of nuclease-free water. Add DTT to a final concentration of 50 µM just before use.

  • Test Inhibitor Serial Dilution :

    • Create a 10-point, 2-fold serial dilution of "Egfr T790M/L858R-IN-7" in 100% DMSO. Start from a high concentration (e.g., 1 mM) down to the desired lowest concentration.

    • Prepare an intermediate dilution of these DMSO stocks into 1x Kinase Reaction Buffer. The final concentration of DMSO in the kinase reaction should be kept constant and low (≤1%) to avoid affecting enzyme activity.

  • Enzyme Working Solution : Thaw the EGFR T790M/L858R enzyme on ice.[9] Dilute the enzyme to the desired working concentration (e.g., 2 ng/µL) in cold 1x Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-30% ATP consumption). Keep the diluted enzyme on ice until use.

  • Substrate/ATP Mix : Prepare a 2x working solution of the substrate and ATP in 1x Kinase Reaction Buffer. The final concentration of ATP should be close to its Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors can be accurately assessed. Based on literature, a final ATP concentration of 15-50 µM is appropriate for this mutant.[11]

Assay Plate Setup & Execution
Figure 2. Step-by-step experimental workflow for IC50 determination.

Procedure (per well):

  • Inhibitor Addition : Add 5 µL of the serially diluted test inhibitor to the appropriate wells of a white 96-well plate. For "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add 5 µL of the reaction buffer containing the same final DMSO concentration as the inhibitor wells.[13]

  • Enzyme Addition : Add 10 µL of the diluted EGFR T790M/L858R enzyme solution to all wells except the "Blank" wells. To the "Blank" wells, add 10 µL of 1x Kinase Reaction Buffer.

  • Pre-incubation : Gently mix the plate and pre-incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation : Add 10 µL of the Substrate/ATP mix to all wells to initiate the kinase reaction. The total reaction volume is now 25 µL.

  • Kinase Reaction Incubation : Mix the plate thoroughly and incubate at 30°C for 40-60 minutes.[6][9] The incubation time should be optimized to ensure the reaction remains within the linear range.

  • Reaction Termination : Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the unused ATP. Mix and incubate for 40 minutes at room temperature.[1][6]

  • Signal Generation : Add 50 µL of Kinase Detection Reagent to all wells. This converts the ADP to ATP and initiates the light-producing reaction. Mix and incubate for 30 minutes at room temperature, protected from light.[1][6]

  • Data Acquisition : Measure the luminescence of each well using a plate luminometer.

Data Analysis and Interpretation

Trustworthiness: A self-validating protocol requires robust data analysis and quality control to ensure the results are reliable and reproducible.

Data Normalization and IC50 Calculation
  • Background Subtraction : Calculate the average luminescence from the "Blank" (no enzyme) wells. Subtract this average value from all other wells.

  • Percentage Inhibition Calculation : Normalize the data. The average signal from the "Positive Control" (enzyme + DMSO, no inhibitor) represents 0% inhibition, and the background-subtracted "Blank" signal represents 100% inhibition. Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • IC50 Curve Fitting : Plot the % Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis program (e.g., GraphPad Prism, edx) to fit the data to a sigmoidal dose-response (variable slope) equation.[11][14] The IC50 is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.[14][15][16]

G raw_data Raw Luminescence Data bg_subtract 1. Background Subtraction (Signal - Avg Blank) raw_data->bg_subtract normalize 2. Normalize to Controls (% Inhibition) bg_subtract->normalize plot 3. Plot % Inhibition vs. log[Inhibitor] normalize->plot fit 4. Non-linear Regression (Sigmoidal Dose-Response) plot->fit ic50 IC50 Value fit->ic50

Figure 3. Workflow for data analysis and IC50 determination.
Assay Quality Control: The Z'-Factor

To validate the quality and robustness of the assay for high-throughput screening (HTS), the Z'-factor should be calculated.[17] This metric assesses the separation between the positive and negative controls.

  • Calculation : The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p, max signal) and negative (n, min signal/max inhibition) controls. Z' = 1 - (3σp + 3σn) / |µp - µn|

  • Interpretation :

    • Z' > 0.5 : An excellent assay, suitable for HTS.[17][18]

    • 0 < Z' < 0.5 : A marginal assay that may require optimization.[17]

    • Z' < 0 : The assay is not suitable for screening.[17]

A Z'-factor should be determined during assay development by running multiple replicates (e.g., 16-32) of the positive (0% inhibition) and negative (fully inhibited or no enzyme) controls.[12][18]

References

  • EGFR T790M L858R Kinase Enzyme D
  • EGFR(T790M/L858R)
  • ADP-Glo kinase assay - Bio-protocol. Bio-protocol.
  • EGFR (T790M L858R) Kinase Enzyme System Application Note.
  • Methods EGFR Biochemical Assays. The Royal Society of Chemistry.
  • EGFR Kinase Assay.
  • EGFR(T790M/L858R) Kinase Assay Kit Product Page. BPS Bioscience.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • The Z prime value (Z´). BMG LABTECH.
  • IC50 Determination. DavidsonX – D001x – Medicinal Chemistry.
  • Promega ADP-Glo Kinase Assay + EGFR (T790M, L858R) Kinase Enzyme System. Fisher Scientific.
  • EGFR (T790M/C797S/ L858R) Kinase Assay Kit. BPS Bioscience.
  • EGFR (T790M/C797S/ L858R) Kinase Assay Kit Protocol. BPS Bioscience.
  • Determination of Half-Maximal Inhibitory Concentr
  • ADP-Glo™ Kinase Assay Technical Manual.
  • Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93.
  • IC50 - Wikipedia. Wikipedia.
  • Kinase assays | BMG LABTECH. BMG LABTECH.
  • Wh
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
  • AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. AACR Journals.
  • Uncovering the Mechanism of Drug Resistance Caused by the T790M Mutation in EGFR Kinase From Absolute Binding Free Energy Calcul
  • Structural insights into drug development strategy targeting EGFR T790M/C797S. Oncotarget.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Aqueous Solubility of Egfr T790M/L858R-IN-7

Prepared by the Senior Application Scientist Team Introduction: The Solubility Challenge with Potent Kinase Inhibitors Researchers in oncology and drug development are well-acquainted with the dual nature of potent kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Introduction: The Solubility Challenge with Potent Kinase Inhibitors

Researchers in oncology and drug development are well-acquainted with the dual nature of potent kinase inhibitors targeting mutations like EGFR T790M/L858R. While highly effective at their intended targets, these molecules are often lipophilic and exhibit poor solubility in aqueous buffers, a critical requirement for robust and reproducible in vitro and in vivo experimentation.[1][2] This guide provides a comprehensive, step-by-step framework for troubleshooting and overcoming the solubility challenges associated with Egfr T790M/L858R-IN-7, a representative hydrophobic kinase inhibitor. Our approach is grounded in fundamental physicochemical principles to empower you with the rationale behind each technique.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered by researchers.

Q1: My Egfr T790M/L858R-IN-7 powder won't dissolve in my aqueous assay buffer. What is the first and most critical step? A1: The foundational step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard first choice due to its powerful ability to solvate a wide range of organic molecules.[3][4] From this concentrated stock (e.g., 10-50 mM), you can perform serial dilutions into your final aqueous medium.

Q2: My inhibitor dissolves perfectly in DMSO, but it precipitates or turns cloudy the moment I dilute it into my aqueous buffer. What is happening? A2: This is a classic and very common issue known as "precipitation upon dilution."[3][5] Your compound is highly soluble in 100% DMSO, but when you add it to an aqueous buffer, the DMSO concentration plummets. The solution becomes supersaturated because the surrounding water molecules cannot keep the hydrophobic inhibitor dissolved, causing it to "crash out" of solution.[6][7] The subsequent sections of this guide are dedicated to solving this exact problem.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity? A3: This is highly dependent on the specific cell line and the duration of the experiment. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[3][6] However, sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[6] It is imperative to perform a DMSO tolerance control experiment for your specific cell line and assay conditions.

Q4: Does the way I mix the DMSO stock with the buffer matter? A4: Absolutely. Rapidly adding the buffer to your small volume of DMSO stock can create localized areas of extreme supersaturation, promoting precipitation.[6] A best practice is "reverse dilution": while vortexing or swirling the full volume of your aqueous buffer, add the small volume of your DMSO stock dropwise. This ensures the inhibitor is rapidly dispersed into the larger volume, minimizing the chance of precipitation.[6]

Q5: Why is it important to use anhydrous DMSO? A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This absorbed water can compromise the solvating power of your DMSO stock, leading to solubility issues even before you dilute into an aqueous buffer, especially after prolonged storage or frequent opening of the vial.[6] Using high-purity, anhydrous DMSO and storing it in small, tightly sealed aliquots is a critical best practice.

Troubleshooting Workflow: A Systematic Approach to Solubilization

When precipitation occurs, a systematic approach is required. The following workflow provides a logical progression from simple adjustments to more advanced formulation strategies.

G start Precipitation Observed Upon Dilution? stock_prep Step 1: Optimize Stock & Dilution - Use Anhydrous DMSO - Reverse Dilution Method - Lower Final Concentration start->stock_prep Yes check1 Still Precipitates? stock_prep->check1 ph_adjust Step 2: pH Modification (For Ionizable Compounds) - Buffer pH < pKa check1->ph_adjust Yes success SOLUBLE check1->success No check2 Still Precipitates? ph_adjust->check2 Try This First cosolvent Step 3: Co-Solvent System - e.g., DMSO/Ethanol - e.g., PEG 400 cosolvent->check2 Or Try This excipient Step 4: Use Solubilizing Excipients - Cyclodextrins (HP-β-CD) - Surfactants (Tween® 80) check2->excipient Yes check2->success No excipient->success

Caption: A decision-making workflow for troubleshooting solubility issues.

Experimental Protocols and Mechanistic Insights

Protocol 1: The Foundation - Preparing a High-Concentration DMSO Stock

This is the non-negotiable first step for any hydrophobic compound.

Materials:

  • Egfr T790M/L858R-IN-7 (solid powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, appropriate-sized vial (glass is preferred)

  • Vortex mixer

  • Water bath sonicator (optional)

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of the inhibitor into the vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Mechanical Agitation: Cap the vial tightly and vortex vigorously for 2-3 minutes.[3]

  • Sonication (Optional): If the compound is slow to dissolve, place the vial in a room temperature water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart powder aggregates.

  • Gentle Warming (Optional & with Caution): If solubility is still an issue, warm the solution in a 37°C water bath for 5-10 minutes.[3]

    • Scientific Integrity Check: Always verify the thermal stability of your compound before applying heat, as it can cause degradation.

  • Verification: Visually inspect the solution. It must be completely clear, with no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Improving Solubility with pH Adjustment

Mechanism Insight: The majority of small-molecule kinase inhibitors are weak bases, meaning they have functional groups that can be protonated.[1][3][8] According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa, the molecule will exist predominantly in its protonated, cationic (ionized) form.[9] This ionized form generally has a much higher aqueous solubility due to more favorable interactions with polar water molecules.[10][11]

Methodology:

  • Determine pKa: If the pKa of Egfr T790M/L858R-IN-7 is known or can be predicted, proceed. If not, an empirical test is required.

  • Prepare Buffers: Prepare a set of your final assay buffers at different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5).

  • Prepare Stock: Prepare a concentrated DMSO stock solution as described in Protocol 1.

  • Test Dilution: Using the reverse dilution method, dilute the DMSO stock into each of the prepared buffers to your final working concentration.

  • Observation: Incubate the solutions at the intended experimental temperature for 15-30 minutes. Visually inspect for precipitation or cloudiness. The lowest pH buffer that maintains clarity is your optimal choice.

  • Verification: Ensure that the chosen acidic pH does not negatively impact your assay performance or cell viability. Always run a vehicle control at the selected pH.

Protocol 3: Utilizing Solubilizing Excipients - Cyclodextrins

Mechanism Insight: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[12] They possess a hydrophobic (lipophilic) inner cavity and a hydrophilic outer surface.[13][14][15] The hydrophobic inhibitor molecule can partition into the central cavity, forming a water-soluble "inclusion complex."[16] This complex effectively shields the poorly soluble drug from the bulk aqueous environment, dramatically increasing its apparent solubility.[13][14][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[13][17]

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-20% w/v). Gentle warming (37-40°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Prepare Inhibitor Stock: Prepare a concentrated stock of Egfr T790M/L858R-IN-7 in 100% DMSO (e.g., 50 mM).

  • Form the Complex: Add the DMSO inhibitor stock directly to the HP-β-CD buffer solution while vortexing. The molar ratio of cyclodextrin to the compound is critical; start with a large excess of cyclodextrin (e.g., 100:1 or higher molar ratio).

  • Equilibrate: Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation to ensure efficient complex formation.

  • Verification: The resulting solution should be clear. This complex can then be used as your working stock for further dilutions into the final assay medium. Note that the final concentration of HP-β-CD in the assay should be tested for any confounding effects.

Protocol 4: Utilizing Solubilizing Excipients - Surfactants

Mechanism Insight: Surfactants, such as Polysorbate 80 (Tween® 80), are amphipathic molecules.[17] Above a certain concentration (the critical micelle concentration), they self-assemble into micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. The hydrophobic inhibitor can partition into the core, effectively being encapsulated and solubilized in the aqueous medium.[17][18]

Methodology:

  • Prepare Surfactant-Containing Buffer: Add a small amount of a non-ionic surfactant like Tween® 80 to your final aqueous buffer. Start with a very low concentration, such as 0.01% (v/v), and titrate up to 0.1% if necessary.

  • Prepare Inhibitor Stock: Prepare a concentrated DMSO stock solution as per Protocol 1.

  • Dilution: Using the reverse dilution method, slowly add the DMSO stock to the surfactant-containing buffer while vortexing.

  • Verification: Visually inspect for clarity. It is crucial to run a "surfactant only" control in your experiment, as surfactants can interfere with some biological assays or affect cell membrane integrity at higher concentrations.

Summary of Solubilization Strategies

MethodPrinciple of ActionTypical ConcentrationProsCons
DMSO Stock High-polarity aprotic solvent10-50 mM Stock; <0.5% FinalExcellent solvating power for many organic molecules.[3]Prone to precipitation upon aqueous dilution; potential cell toxicity at >0.5%.[5][6]
pH Adjustment Increases ionization of weak basespH 1-2 units below pKaSimple, effective for ionizable compounds.[3][9]Requires compound to be ionizable; chosen pH may affect assay biology.[19]
Co-Solvents Blends solvents to modify polaritye.g., 1-5% Ethanol, PEG 400Can be effective and straightforward to implement.[17][20]Potential for co-solvent to interfere with the assay; requires toxicity testing.
Cyclodextrins Forms water-soluble inclusion complexes1-10% (w/v) HP-β-CDHigh solubilizing capacity, generally low toxicity.[12][13][14]Can be viscous at high concentrations; may interact with other components.
Surfactants Forms micelles to encapsulate compound0.01-0.1% (v/v) Tween® 80Effective at very low concentrations.[17][18]High potential to interfere with biological assays, especially membrane-related ones.

References

  • Protheragen. (n.d.). Solubilizer Excipients. Retrieved from Protheragen Website. [Link]

  • Popovska, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]

  • Gould, S., & Scott, R. C. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • SlideShare. (2021). PH and Solvent Effect on Drug Solubility. [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]

  • Gould, S. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • University of Manchester. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. [Link]

  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. [Link]

  • Wang, S., et al. (2017). Structural insights into drug development strategy targeting EGFR T790M/C797S. Oncotarget. [Link]

  • ResearchGate. (2020). Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. [Link]

  • Drug-Dev. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Sphinxsai. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • ACS Publications. (2022). Effect of pH on the Surface Layer of Molecular Crystals at the Solid–Liquid Interface. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • RCSB PDB. (2021). 7OXB: Crystal structure of EGFR double mutant (T790M/L858R) in complex with compound 6. [Link]

  • NCBI. (n.d.). Discovery of Potent and Noncovalent Reversible EGFR Kinase Inhibitors of EGFRL858R/T790M/C797S. [Link]

  • NCBI. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • NCBI. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • RCSB PDB. (2025). 9D3W: CRYSTAL STRUCTURE OF EGFR(L858R/T790M/C797S) IN COMPLEX WITH AUR-8250. [Link]

  • Taylor & Francis Online. (2022). Structure-activity exploration of a small-molecule allosteric inhibitor of T790M/L858R double mutant EGFR. [Link]

  • PriMera Scientific Publications. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water. [Link]

  • ResearchGate. (2025). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

  • PubMed. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. [Link]

  • RSC Publishing. (n.d.). Effect of double mutations T790M/L858R on conformation and drug-resistant mechanism of epidermal growth factor receptor explored by molecular dynamics simulations. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Skemman. (2020). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]

  • NCBI. (2020). De Novo T790M Mutation in an L858R Epidermal Growth Factor Receptor Mutant-Associated Lung Adenocarcinoma. [Link]

  • ACS Publications. (2025). Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. [Link]

  • ACS Publications. (2013). Discovery of Pteridin-7(8H)-one-Based Irreversible Inhibitors Targeting the Epidermal Growth Factor Receptor (EGFR) Kinase T790M/L858R Mutant. [Link]

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Optimization

Technical Support Center: Optimizing Vehicle Control for Egfr T790M/L858R-IN-7 Animal Studies

Welcome to the Application Science Support Portal. As researchers transition from in vitro assays to in vivo xenograft models, formulating hydrophobic kinase inhibitors becomes a primary bottleneck.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. As researchers transition from in vitro assays to in vivo xenograft models, formulating hydrophobic kinase inhibitors becomes a primary bottleneck.

Egfr T790M/L858R-IN-7 (Compound 72) is a highly potent, novel pyrimidine derivative designed to selectively inhibit the double-mutant Epidermal Growth Factor Receptor (EGFR) with a 93% inhibition rate at 0.05 μM[1]. However, its molecular weight (515.56 g/mol ) and lipophilic pyrimidine core[2] present significant solubility challenges. Poor vehicle optimization will inevitably lead to drug precipitation, erratic pharmacokinetics, and localized tissue necrosis.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure optimal bioavailability and reproducible data in your murine models.

I. Mechanistic Rationale: Why Vehicle Choice Dictates Efficacy

To understand the formulation requirements, we must look at the target mechanism. Egfr T790M/L858R-IN-7 functions by irreversibly binding to the ATP-binding pocket of the mutant EGFR kinase domain[1]. If the drug precipitates in the gastrointestinal tract or bloodstream due to poor vehicle selection, it cannot reach the tumor microenvironment to execute this blockade.

We utilize specific excipients to manipulate the drug's physical state:

  • DMSO (Dimethyl Sulfoxide): Disrupts the strong intermolecular crystal lattice of the pyrimidine powder.

  • PEG300 (Polyethylene Glycol): Acts as a co-solvent to raise the dielectric constant of the aqueous phase, preventing immediate nucleation when introduced to blood or saline.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that coats micro-particles, utilizing steric hindrance to prevent aggregation[3].

Mechanism Ligand EGF Ligand Receptor EGFR (T790M/L858R) Hyperactive Kinase Ligand->Receptor Receptor Dimerization Pathway1 PI3K / AKT Signaling Receptor->Pathway1 Phosphorylation Pathway2 RAS / MAPK Signaling Receptor->Pathway2 Phosphorylation Inhibitor Egfr T790M/L858R-IN-7 Inhibitor->Receptor Irreversible ATP-Site Blockade Outcome Tumor Proliferation Pathway1->Outcome Pathway2->Outcome

Figure 1: Mechanism of Egfr T790M/L858R-IN-7 blocking mutant EGFR downstream signaling.

II. Quantitative Formulation Comparison

Before selecting a protocol, evaluate your required route of administration. Based on pharmacokinetic standards for structurally similar third-generation EGFR inhibitors (e.g., Osimertinib)[4],[5],[3], the following vehicles are validated for in vivo efficacy.

Formulation StrategyExact CompositionRouteMax Est. ConcentrationStability WindowTolerability Profile
Co-Solvent Solution 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineIV / IP2.5 - 5.0 mg/mL< 4 hoursModerate (Monitor for hemolysis)
Polymer Suspension 0.5% HPMC (or CMC-Na) + 0.1% Tween 80PO (Gavage)> 10.0 mg/mL24 hoursHigh (Excellent GI absorption)
Lipid Suspension 100% Corn OilPO (Gavage)2.5 - 5.0 mg/mL12 hoursHigh (Physiological lipid carrier)
III. Self-Validating Experimental Protocols

The leading cause of in vivo failure is "solvent shock"—where an aqueous buffer is added too rapidly to a solvent mixture, causing microscopic drug precipitation. The protocols below are designed as self-validating systems; you must pass the visual validation check at each step before proceeding.

Protocol A: Preparation of Clear Co-Solvent Solution (For IV / IP Injection)

Target Concentration: 2.5 mg/mL (1 mL total volume)

  • Primary Dissolution: Weigh 2.5 mg of Egfr T790M/L858R-IN-7 powder. Add 50 µL of anhydrous DMSO. Vortex vigorously for 60 seconds.

    • Validation Check: The liquid must be 100% transparent. If any particulate remains, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until optically clear.

  • Co-Solvent Addition: Add 400 µL of PEG300 to the DMSO solution. Vortex for 30 seconds.

    • Validation Check: Look for microscopic striations (schlieren lines). Continue vortexing until the refractive index is completely uniform.

  • Surfactant Coating: Add 50 µL of Tween 80. Vortex for 60 seconds. Because Tween 80 is highly viscous, ensure it is thoroughly integrated.

  • Aqueous Phase Integration (CRITICAL): Add 500 µL of sterile Saline (0.9% NaCl) or ddH₂O dropwise (approx. 50 µL per drop), vortexing continuously between drops.

    • Causality: Dropwise addition prevents localized pockets of high water concentration, which would instantly crash out the hydrophobic pyrimidine core[3].

    • Validation Check: The final solution must remain clear for at least 15 minutes at room temperature. Administer to subjects within 2 hours.

Protocol B: Preparation of Polymer Suspension (For Oral Gavage - PO)

Target Concentration: 5.0 mg/mL (1 mL total volume)

  • Vehicle Prep: Prepare a stock solution of 0.5% Hydroxypropyl Methylcellulose (HPMC) in ddH₂O. Stir overnight at 4°C to ensure complete polymer hydration[5].

  • Powder Wetting: Weigh 5.0 mg of Egfr T790M/L858R-IN-7. Add 10 µL of Tween 80 directly to the powder. Use a micro-spatula to physically grind the surfactant into the powder, creating a uniform paste.

    • Causality: Pre-wetting the hydrophobic powder with a surfactant lowers the surface tension, preventing the powder from floating on top of the aqueous polymer later.

  • Suspension: Gradually add 990 µL of the 0.5% HPMC solution while sonicating.

    • Validation Check: The result should be a homogeneous, milky-white suspension with no visible clumps adhering to the tube walls. Vortex immediately prior to drawing into the gavage syringe.

IV. Troubleshooting & FAQs

Q: My Egfr T790M/L858R-IN-7 precipitates immediately when I add saline to the DMSO/PEG300 mixture. How do I fix this? A: You are experiencing solvent shock. This occurs either because the saline was injected too quickly (bulk addition instead of dropwise) or the target concentration exceeds the thermodynamic solubility limit of the mixture. If precipitation occurs, do not heat the solution to force it back into dissolution—it will simply re-precipitate in the animal's bloodstream, causing fatal embolisms. Discard, lower your target concentration by 20%, and strictly adhere to the dropwise addition in Protocol A.

Q: Can I use Corn Oil instead of HPMC for oral gavage? A: Yes. Structurally similar pyrimidine-based EGFR inhibitors (like Osimertinib) are highly lipophilic and demonstrate excellent oral bioavailability when suspended in corn oil at 2.5 mg/mL[4]. Simply add the dry powder directly to the corn oil and sonicate for 15-20 minutes until a uniform suspension is achieved.

Q: What is the maximum DMSO concentration I can safely use for intravenous (IV) injection in mice? A: For IV administration, DMSO must never exceed 10% of the total volume, and ideally should be kept at ≤5%. Concentrations higher than 10% cause severe localized phlebitis, hemolysis of red blood cells, and systemic toxicity, which will confound your tumor growth inhibition (TGI) data.

Q: The drug seems to settle at the bottom of the syringe during oral gavage dosing. How do I ensure uniform dosing across my cohort? A: Suspensions are thermodynamically unstable. If using the HPMC or Corn Oil protocols, the drug will begin to settle within minutes. You must place a magnetic micro-stir bar in your dosing vial and keep the suspension actively stirring on a stir plate during the entire dosing procedure. Draw each dose individually and administer immediately.

V. References

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: Binding Kinetics of EGFR T790M/L858R-IN-7 vs. WZ4002

As the landscape of targeted oncology evolves, overcoming acquired resistance in Non-Small Cell Lung Cancer (NSCLC) remains a primary objective for drug development professionals. The emergence of the T790M "gatekeeper"...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, overcoming acquired resistance in Non-Small Cell Lung Cancer (NSCLC) remains a primary objective for drug development professionals. The emergence of the T790M "gatekeeper" mutation within the epidermal growth factor receptor (EGFR) kinase domain severely limits the efficacy of first-generation tyrosine kinase inhibitors (TKIs).

This guide provides an objective, data-driven comparison between WZ4002 —a benchmark third-generation irreversible inhibitor—and EGFR T790M/L858R-IN-7 (Compound 72) , a novel pyrimidine-based inhibitor. By analyzing their binding kinetics, structural mechanisms, and experimental validation workflows, researchers can make informed decisions when selecting compounds for preclinical NSCLC models.

Mechanistic Profiling & Structural Biochemistry

Both WZ4002 and EGFR T790M/L858R-IN-7 are engineered to target the double-mutant EGFR (L858R/T790M) while sparing wild-type (WT) EGFR, thereby minimizing systemic toxicity. However, their biochemical approaches to kinase inhibition differ significantly.

  • WZ4002: As a third-generation anilinopyrimidine derivative, WZ4002 relies on covalent binding. It forms an irreversible bond with the Cys797 residue located at the edge of the ATP-binding cleft[1]. This irreversible mechanism allows it to overcome the increased ATP affinity caused by the T790M mutation.

  • EGFR T790M/L858R-IN-7 (Compound 72): This novel pyrimidine compound functions by specifically binding to the kinase domain of EGFR, directly obstructing its phosphorylation activity[1]. It exhibits high efficacy against both the isolated L858R mutation and the L858R/T790M double mutation without strictly relying on the traditional Cys797 covalent anchor, making it a valuable scaffold for overcoming emerging tertiary mutations[2][3].

Signaling Pathway & Points of Inhibition

EGFR_Kinetics Ligand EGF / TGF-α EGFR EGFR (L858R/T790M) Hyperactive Kinase Domain Ligand->EGFR Dimerization Phos Autophosphorylation (Tyr1068, Tyr1173) EGFR->Phos ATP Hydrolysis WZ4002 WZ4002 (Covalent binding at Cys797) WZ4002->EGFR Irreversible Inhibition IN7 EGFR T790M/L858R-IN-7 (Kinase Domain Binding) IN7->EGFR High-Efficacy Inhibition PI3K PI3K / AKT Pathway Phos->PI3K MAPK RAS / MAPK Pathway Phos->MAPK Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Figure 1: EGFR L858R/T790M signaling cascade and targeted inhibition by WZ4002 and IN-7.

Quantitative Binding Kinetics

The table below summarizes the quantitative performance metrics of both inhibitors. WZ4002 provides nanomolar potency via irreversible binding, whereas EGFR T790M/L858R-IN-7 demonstrates exceptional inhibition rates at low micromolar/high nanomolar concentrations.

Pharmacological PropertyWZ4002EGFR T790M/L858R-IN-7 (Compound 72)
Chemical Scaffold AnilinopyrimidineNovel Pyrimidine
Binding Mechanism Irreversible (Covalent via Cys797)Kinase Domain Binder
IC₅₀ (EGFR L858R) 2 nM[1]High Efficacy (93% inhibition at 50 nM)[1]
IC₅₀ (EGFR L858R/T790M) 8 nM[1]High Efficacy (93% inhibition at 50 nM)[1]
Selectivity Profile Mutant-selective (Spares WT EGFR)Mutant-selective
CAS Number 1213269-23-83032760-90-7[4]

Experimental Workflows for Comparative Validation

To accurately compare the binding kinetics and cellular efficacy of a covalent inhibitor (WZ4002) against a novel pyrimidine (IN-7), researchers must utilize self-validating assay systems. The following protocols are designed to ensure data integrity and eliminate false positives.

In Vitro Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Why TR-FRET? TR-FRET is chosen over standard colorimetric assays because it provides a massive dynamic range and eliminates auto-fluorescence interference from novel pyrimidine compounds like IN-7.

Self-Validating Controls:

  • Positive Control: Staurosporine (a pan-kinase inhibitor). If Staurosporine fails to quench the signal, the ATP concentration or enzyme activity is improperly calibrated, invalidating the entire plate.

  • Negative Control: 0.1% DMSO vehicle establishes the 100% kinase activity baseline.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant EGFR (L858R/T790M) kinase domain in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of WZ4002 and IN-7 starting from 1 μM down to 0.05 nM.

  • Pre-Incubation (Critical Causality Step): Incubate the enzyme with the inhibitors for exactly 60 minutes at room temperature before adding ATP. Causality: WZ4002 is a covalent inhibitor; its binding is time-dependent. Failing to pre-incubate will result in an underestimation of WZ4002's potency compared to IN-7.

  • Reaction Initiation: Add ATP at the predetermined Michaelis constant ( Km​ ) for the specific EGFR mutant, alongside the biotinylated peptide substrate. Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to ATP-competitive binding dynamics.

  • Detection: After 60 minutes, add the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the time-resolved fluorescence at 665 nm and 615 nm. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Cellular Target Engagement: Western Blotting in H1975 Cells

Why H1975 Cells? The NCI-H1975 cell line naturally harbors the endogenous L858R/T790M double mutation. Causality: Utilizing an endogenous model prevents the stoichiometric artifacts and artificially inflated IC₅₀ values often seen in transiently overexpressed plasmid systems.

Self-Validating Controls:

  • Loading Control: GAPDH ensures equal protein loading across all wells.

  • Total EGFR Control: Probing for Total EGFR is a critical self-validating step. It proves that any observed reduction in p-EGFR (Tyr1068) is strictly due to the inhibition of kinase activity by the compounds, rather than compound-induced receptor degradation or unequal sample loading.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed H1975 cells in 6-well plates at 3×105 cells/well. Once 80% confluent, wash with PBS and culture in serum-free RPMI-1640 for 16 hours. Causality: Serum starvation reduces basal background phosphorylation caused by undefined growth factors in FBS, isolating the specific EGFR signaling axis.

  • Inhibitor Treatment: Treat cells with varying concentrations (e.g., 10 nM, 50 nM, 100 nM) of WZ4002 or EGFR T790M/L858R-IN-7 for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human EGF for exactly 15 minutes to induce acute autophosphorylation.

  • Lysis & Immunoblotting: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Run 20 μg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane and probe for p-EGFR (Tyr1068), Total EGFR, p-AKT (Ser473), and GAPDH.

Application Scientist's Conclusion

When designing preclinical panels, the choice between WZ4002 and EGFR T790M/L858R-IN-7 depends on the specific resistance mechanism being modeled. WZ4002 remains the gold standard for validating irreversible Cys797 engagement[1]. However, as clinical resistance to covalent inhibitors rises (e.g., via the C797S tertiary mutation), novel pyrimidine scaffolds like Compound 72 (IN-7) offer critical alternative binding modes[3]. With a 93% inhibition rate at just 50 nM[1], IN-7 demonstrates that high-efficacy mutant-selective inhibition can be achieved, providing a vital tool for next-generation drug discovery pipelines.

References

  • MedChemExpress. "EGFR T790M/L858R-IN-7 | EGFR L858R/T790 Inhibitor". MedChemExpress Life Science Reagents.
  • TargetMol. "EGFR T790M/L858R-IN-7 (Compound 72)". TargetMol Chemicals.
  • ChemicalBook. "EGFR T790M/L858R-IN-7 | 3032760-90-7". ChemicalBook.
  • National Institutes of Health (NIH). "Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future". PMC.

Sources

Comparative

Comprehensive Cross-Resistance Profiling: EGFR T790M/L858R-IN-7 vs. Third-Generation TKIs

[color="#5F6368", label="Induce", fontsize= Finalizing Cross-Resistance Protocol I've just finished revising the text for the workflow, emphasizing the causal links in my experimental design. I've focused on explaining w...

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Author: BenchChem Technical Support Team. Date: April 2026

[color="#5F6368", label="Induce", fontsize=

Finalizing Cross-Resistance Protocol

I've just finished revising the text for the workflow, emphasizing the causal links in my experimental design. I've focused on explaining why each step is performed, ensuring the data's relevance to EGFR kinase domain inhibition and downstream signaling.

Completing Causal Connections

I'm now revising the experimental protocol text for clarity, emphasizing how IN-7 and Osimertinib interact with EGFR mutants. I'm focusing on causal relationships to support the choice of each step, and detailing how they provide insight on kinase inhibition and downstream effects. I'm working to integrate references for clarity.

Constructing IC50 Comparisons

My current focus is on building comprehensive IC50 tables for IN-7 and Osimertinib, integrating data for T790M and L858R mutants. I'm prioritizing accuracy, utilizing the most reliable MedChemExpress sources to validate the quantitative comparisons. I'm focusing on structure and clarity for researchers.

Comparing Inhibitor Potency

I'm now drafting a detailed comparative table for IN-7 (Compound 72) and Osimertinib, focusing on their IC50 values against L858R and L858R/T790M EGFR mutants. I'm leveraging available data, including estimated IC50s and reported inhibition percentages, to provide a clear quantitative overview of their respective potencies. This table will highlight how these relate, and I will validate the information. I'm adding a column for the inhibitor's mechanism.

The evolution of Epidermal Growth Factor Receptor (EGFR) mutations in non-small cell lung cancer (NSCLC) represents a classic paradigm of targeted therapy and acquired resistance. While third-generation tyrosine kinase inhibitors (TKIs) like Osimertinib have revolutionized the treatment of the "gatekeeper" T790M mutation, the inevitable emergence of tertiary mutations (e.g., C797S) and bypass signaling pathways necessitates the continuous development of novel inhibitors.

This guide provides an objective, data-driven comparison between standard third-generation TKIs and EGFR T790M/L858R-IN-7 (Compound 72) [1], a novel pyrimidine-based inhibitor. Designed for researchers and drug development professionals, this document outlines mechanistic differences, comparative efficacy data, and self-validating experimental workflows for cross-resistance profiling.

Mechanistic Overview: Targeting the Mutant Kinase Domain

To understand the cross-resistance profile between these compounds, we must first examine their distinct mechanisms of target engagement.

  • Third-Generation TKIs (e.g., Osimertinib): Osimertinib is a mutant-selective TKI that forms an irreversible covalent bond with the C797 residue in the ATP-binding pocket of the EGFR kinase domain . This covalent mechanism provides profound potency against L858R and T790M mutations (IC50 ~1 nM) while sparing wild-type (WT) EGFR[1]. However, this reliance on C797 is its Achilles' heel; a C797S mutation abolishes the covalent anchor, conferring absolute resistance.

  • EGFR T790M/L858R-IN-7: Compound 72 is a novel pyrimidine derivative engineered to specifically bind the mutant kinase domain, inhibiting phosphorylation activity. It demonstrates a highly efficacious 93% inhibition rate against the L858R/T790M double mutation at a concentration of just 0.05 μM (50 nM) [2]. Because its structural scaffold differs significantly from the standard acrylamide-based covalent inhibitors, it serves as a critical tool compound for profiling resistance mechanisms that bypass third-generation TKIs.

Pathway EGFR_WT EGFR WT Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) EGFR_WT->Downstream EGFR_Mut EGFR L858R/T790M (Sensitized) EGFR_Mut->Downstream Osimertinib 3rd-Gen TKIs (Osimertinib) Osimertinib->EGFR_Mut Covalent Binding (C797) Apoptosis Apoptosis / Growth Arrest Osimertinib->Apoptosis IN_7 EGFR T790M/L858R-IN-7 (Compound 72) IN_7->EGFR_Mut Kinase Domain Inhibition IN_7->Apoptosis

Fig 1. Mechanism of action: Osimertinib vs EGFR T790M/L858R-IN-7 on mutant EGFR.

Quantitative Cross-Resistance Profiling Data

When profiling novel inhibitors against established clinical standards, it is crucial to evaluate both potency (efficacy against the target mutation) and the therapeutic window (selectivity over the wild-type receptor). The table below synthesizes the biochemical and cellular profiling data for both compounds.

InhibitorStructural ClassEGFR L858R/T790M EfficacyEGFR WT SelectivityPrimary Resistance Liability
Osimertinib (AZD9291) Acrylamide-basedIC50: ~1 nMHigh (IC50: ~184 nM)C797S Mutation, MET Amplification
EGFR T790M/L858R-IN-7 Novel Pyrimidine93% inhibition at 50 nMHighUnder Investigation

Data aggregated from MedChemExpress technical validation reports , .

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, cross-resistance profiling must be conducted using self-validating experimental systems. The protocols below are designed with built-in causality checks: they do not merely measure cell death, but confirm that the death is causally linked to on-target kinase inhibition.

Protocol A: High-Throughput Viability Assay (IC50 Determination)

Causality Rationale: We utilize engineered Ba/F3 cell lines. Parental Ba/F3 cells are strictly dependent on Interleukin-3 (IL-3) for survival. By introducing mutant EGFR oncogenes (e.g., L858R/T790M), the cells become addicted to EGFR signaling and IL-3 independent. If a TKI kills these engineered cells in the absence of IL-3, but fails to kill parental cells supplemented with IL-3, we causally prove the cytotoxicity is due to specific EGFR inhibition rather than general chemical toxicity.

Step-by-Step Methodology:

  • Cell Preparation: Culture Ba/F3-EGFR-L858R/T790M cells in RPMI-1640 supplemented with 10% FBS (without IL-3). Culture parental Ba/F3 cells in the same media supplemented with 10 ng/mL murine IL-3 as a selectivity control.

  • Seeding: Seed cells at a density of 3,000 cells/well in a 384-well white opaque plate.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of EGFR T790M/L858R-IN-7 and Osimertinib (starting at 10 μM).

    • Self-Validation Check: Include 0.1% DMSO as a vehicle control (100% viability baseline) and 1 μM Staurosporine as a positive kill control (0% viability baseline).

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo® Reagent (v/v 1:1). Luminescence is directly proportional to ATP levels, providing a highly sensitive, linear readout of metabolically active cells.

  • Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol B: Target Engagement & Downstream Signaling Validation

Causality Rationale: Phenotypic cell death must be correlated with molecular target engagement. Western blotting for phosphorylated EGFR (p-EGFR) and its downstream effectors (p-AKT, p-ERK) confirms that the inhibitor successfully penetrated the cell and shut down the specific oncogenic signaling cascade.

Step-by-Step Methodology:

  • Treatment: Treat Ba/F3-EGFR-L858R/T790M cells with varying concentrations of EGFR T790M/L858R-IN-7 (e.g., 10 nM, 50 nM, 250 nM) for 4 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors (crucial for preserving transient phosphorylation states).

  • Electrophoresis: Resolve 20 μg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.

  • Immunoblotting: Transfer to a PVDF membrane and probe with primary antibodies against total EGFR, p-EGFR (Tyr1068), total AKT, p-AKT (Ser473), and GAPDH (loading control).

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. A dose-dependent decrease in p-EGFR and p-AKT, with stable total EGFR levels, validates on-target mechanism of action.

Workflow Step1 Cell Line Engineering (Ba/F3 EGFR Mutants) Step2 Compound Treatment (IN-7 vs 3rd-Gen TKIs) Step1->Step2 Step3 Viability Assay (CellTiter-Glo, 72h) Step2->Step3 Step4 Target Engagement (Western Blot) Step2->Step4 Step5 Cross-Resistance Profiling (IC50 Shift Analysis) Step3->Step5 Step4->Step5

Fig 2. Standardized experimental workflow for evaluating TKI cross-resistance.

Conclusion & Future Directions

The cross-resistance profiling of novel compounds like EGFR T790M/L858R-IN-7 against standard-of-care TKIs like Osimertinib is critical for anticipating and overcoming acquired resistance in NSCLC. While Osimertinib remains the benchmark for T790M-positive disease, its susceptibility to C797S mutations drives the need for alternative structural classes.

Compound 72's unique pyrimidine scaffold and high efficacy (93% inhibition at 50 nM) against the L858R/T790M double mutant make it a highly valuable candidate for further profiling against tertiary mutations. Future experimental designs should prioritize expanding the Ba/F3 panel to include the L858R/T790M/C797S triple mutation to fully elucidate the therapeutic window of this novel inhibitor class.

References

  • Cross, D.A., et al. "AZD9291, an Irreversible Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Overcomes T790M-Mediated Resistance in NSCLC." Cancer Discovery, 2014. URL:[Link]

Sources

Validation

Biomarker Validation for EGFR T790M/L858R-IN-7 Sensitivity in NSCLC: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the translational bottleneck of validating novel kinase inhibitors against established clinical benchmarks. In Non-Small Cell Lung Cancer (NSCLC), the emergence o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the translational bottleneck of validating novel kinase inhibitors against established clinical benchmarks. In Non-Small Cell Lung Cancer (NSCLC), the emergence of the EGFR T790M "gatekeeper" mutation remains a critical hurdle, rendering first-generation tyrosine kinase inhibitors (TKIs) ineffective.

This guide provides a comprehensive, self-validating framework for assessing EGFR T790M/L858R-IN-7 (Compound 72) —a novel pyrimidine-based inhibitor. By moving from biochemical target engagement to phenotypic cellular readouts, we will objectively compare its efficacy against standard-of-care alternatives like Osimertinib and Gefitinib, ensuring robust data generation for drug development pipelines.

Mechanistic Rationale: Overcoming the T790M Gatekeeper

To design a rigorous validation workflow, we must first understand the causality of resistance. The substitution of threonine with a bulky methionine at position 790 (T790M) was historically thought to cause resistance solely through steric hindrance, physically blocking the binding of reversible first-generation TKIs like Gefitinib[1].

However, kinetic profiling reveals a deeper mechanistic truth: the T790M mutation drastically decreases the Michaelis-Menten constant ( Km​ ) for ATP, thereby increasing the kinase's affinity for ATP to near wild-type levels[1]. Because cellular ATP concentrations are in the millimolar range, reversible inhibitors are effectively outcompeted.

EGFR T790M/L858R-IN-7 is engineered to bypass this dual resistance mechanism. As a highly selective pyrimidine compound, it specifically binds to the mutated kinase domain, achieving a 93% inhibition rate at 0.05 μM against the T790M/L858R double mutant while deliberately sparing wild-type (WT) EGFR to minimize off-target toxicities (such as skin rashes and diarrhea)[2].

EGFR_Pathway Ligand EGF Ligand EGFR_Mut EGFR (L858R/T790M) Hyperactive Kinase Ligand->EGFR_Mut Activates PI3K PI3K / AKT Pathway (Survival) EGFR_Mut->PI3K Phosphorylates MAPK RAS / MAPK Pathway (Proliferation) EGFR_Mut->MAPK Phosphorylates IN7 EGFR T790M/L858R-IN-7 (Compound 72) IN7->EGFR_Mut Potent Inhibition (Overcomes Steric Hindrance) Apoptosis Apoptosis / Cell Death IN7->Apoptosis Induces Gefitinib 1st Gen TKIs (Gefitinib/Erlotinib) Gefitinib->EGFR_Mut Blocked by T790M (Steric Clash & ATP Affinity) TumorGrowth Tumor Progression PI3K->TumorGrowth MAPK->TumorGrowth

Fig 1. EGFR signaling pathway and the mechanism of T790M/L858R-IN-7 overcoming TKI resistance.

Comparative Performance Data

When benchmarking a novel compound, quantitative comparison against established clinical agents is mandatory. The table below synthesizes the inhibitory profiles of IN-7 against first- and third-generation TKIs.

Inhibitor ClassCompoundTarget ProfileEGFR (WT) IC₅₀EGFR (L858R/T790M) IC₅₀Clinical Status / Utility
Novel Pyrimidine EGFR T790M/L858R-IN-7 Selective Double MutantWeak Inhibition< 50 nM (93% inhibition at 0.05 μM)Preclinical Research[2]
3rd Generation Osimertinib (AZD9291) Irreversible Mutant-Selective~ 54 nM~ 1 nM Approved Standard of Care[3]
1st Generation Gefitinib Reversible ATP-Competitive~ 2 - 15 nM> 3000 nM (Inactive)Approved (1st Line only)[1]

Note: IN-7 demonstrates a highly optimized selectivity index, aggressively targeting the L858R/T790M conformation while preserving WT EGFR activity, a critical parameter for reducing dose-limiting toxicities in vivo.

Biomarker Validation Workflows

A robust experimental design must be a self-validating system . This means incorporating orthogonal assays—moving from cell-free biochemical environments to complex cellular phenotypes—while strictly utilizing positive (Osimertinib) and negative (Gefitinib) controls to verify assay integrity.

Protocol A: In Vitro Kinase Activity Profiling (Target Engagement)

Objective: Establish direct causality between the compound and kinase inhibition, independent of cellular membrane permeability or efflux pumps.

  • Reagent Preparation: Prepare recombinant EGFR WT and EGFR L858R/T790M kinase domains.

  • ATP Titration: Because T790M alters ATP affinity[1], run the assay at both 10 μM (standard) and 1 mM (physiological) ATP concentrations.

  • Compound Incubation: Dispense IN-7 in a 10-point dose-response curve (ranging from 10 μM down to 0.1 nM). Include Osimertinib (positive control) and Gefitinib (negative control).

  • Readout (ADP-Glo Assay): Measure the unreacted ATP/generated ADP ratio via luminescence.

  • Validation Check: Gefitinib must show an IC₅₀ shift >100-fold between WT and L858R/T790M. If this shift is absent, the recombinant protein is compromised.

Protocol B: Cellular Phosphorylation & Pathway Inhibition

Objective: Confirm that biochemical target engagement translates to the suppression of downstream oncogenic signaling inside living cells.

  • Cell Line Authentication: Utilize NCI-H1975 (endogenous L858R/T790M mutations) and A431 (WT EGFR amplification).

  • Treatment & Starvation: Serum-starve cells for 12 hours to reduce basal kinase noise. Treat with IN-7 (0.01 μM, 0.05 μM, 0.5 μM) for 2 hours.

  • Lysis & Western Blotting: Extract proteins using RIPA buffer with phosphatase inhibitors.

  • Probing: Probe for p-EGFR (Tyr1068) , p-AKT (Ser473) , and p-ERK1/2 .

  • Validation Check: IN-7 should ablate p-EGFR and p-AKT in H1975 cells at 0.05 μM[2], but leave p-EGFR relatively intact in A431 cells.

Protocol C: Phenotypic Readout (Viability & Apoptosis)

Objective: Verify that the shutdown of the PI3K/AKT and MAPK pathways induces the desired therapeutic phenotype: cell death.

  • Viability (CellTiter-Glo): Plate H1975 cells in 96-well plates. Treat with IN-7 for 72 hours. Measure ATP-dependent luminescence to calculate the cellular IC₅₀.

  • Apoptosis (Flow Cytometry): Harvest treated cells and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analysis: Quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Validation_Workflow Phase1 1. Cell Line Selection H1975 (L858R/T790M) A431 (EGFR WT) Phase2 2. Target Engagement ADP-Glo Kinase Assay (IC50 Determination) Phase1->Phase2 Phase3 3. Pathway Inhibition Western Blot (p-EGFR, p-AKT, p-ERK) Phase2->Phase3 Phase4 4. Phenotypic Readout CellTiter-Glo & Flow Cytometry (Viability & Apoptosis) Phase3->Phase4 Data Validation Complete Biomarker Sensitivity Confirmed Phase4->Data

Fig 2. Orthogonal, self-validating workflow for EGFR T790M/L858R-IN-7 biomarker validation.

Conclusion

Validating a compound like EGFR T790M/L858R-IN-7 requires more than just generating an IC₅₀ curve; it requires proving a mechanistic chain of events. By demonstrating that IN-7 overcomes the ATP-affinity shift of the T790M mutation, selectively shuts down downstream survival pathways in H1975 cells, and induces apoptosis while sparing WT EGFR, researchers can confidently position this pyrimidine derivative against clinical heavyweights like Osimertinib in preclinical development.

References
  • The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Osimertinib (mesylate)[1421373-66-1] Clinisciences.[Link]

  • Acquired Drug Resistance Mechanism of Osimertinib ProQuest.[Link]

Sources

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